molecular formula C9H6BrFN2O2 B12094061 Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

Cat. No.: B12094061
M. Wt: 273.06 g/mol
InChI Key: CBUXTVDOCFMRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-B]pyridine core substituted with bromine, fluorine, and a methyl ester group. The presence of these substituents imparts distinct chemical properties, making it a valuable molecule for synthetic chemistry and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-B]pyridine core, followed by the introduction of bromine and fluorine substituents. The final step involves esterification to introduce the methyl ester group.

    Formation of Pyrrolo[2,3-B]pyridine Core: This step often involves cyclization reactions using appropriate starting materials such as 2-aminopyridine derivatives.

    Bromination and Fluorination:

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a suitable catalyst like sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different alkyl or aryl groups replacing the bromine or fluorine atoms.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug discovery. The presence of the pyrrolo[2,3-B]pyridine core, along with the bromine and fluorine substituents, makes it a candidate for targeting specific biological pathways. It has shown promise in the development of inhibitors for enzymes and receptors involved in cancer and other diseases .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of active ingredients in these products.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. For example, in cancer research, it may inhibit the activity of certain kinases or receptors involved in cell proliferation and survival. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate:

    Methyl 3-chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate: Substitutes chlorine for bromine, potentially altering its reactivity and biological effects.

Uniqueness

Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is unique due to the combination of bromine and fluorine substituents on the pyrrolo[2,3-B]pyridine core. This specific arrangement of atoms imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H6BrFN2O2

Molecular Weight

273.06 g/mol

IUPAC Name

methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H6BrFN2O2/c1-15-9(14)4-2-12-8-6(7(4)11)5(10)3-13-8/h2-3H,1H3,(H,12,13)

InChI Key

CBUXTVDOCFMRRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C(=C1F)C(=CN2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.